Methyl 3-(2-chlorophenyl)-2-cyanopropanoate (CAS 7346-46-5) is a substituted aryl cyanopropanoate ester recognized as a critical precursor in multi-step organic synthesis. Its bifunctional nature, containing both a nitrile and a methyl ester group, makes it a versatile building block. It is most notably utilized as a key starting material for the synthesis of the (S)-enantiomer of methyl α-amino-(2-chlorophenyl)acetate, a non-proteinogenic amino acid derivative that forms the core of the widely used antiplatelet agent, Clopidogrel.
The specific placement of the chlorine atom at the ortho- (2-) position of the phenyl ring is a non-negotiable structural requirement for the synthesis of the therapeutically active Clopidogrel molecule. This substitution pattern dictates the precise steric and electronic environment necessary for subsequent stereoselective transformations and for the final compound's ability to bind to its target receptor. Substitution with a para- (4-) or meta- (3-) chloro isomer, or removal of the halogen altogether, would not merely reduce performance but would lead to the synthesis of a completely different and pharmacologically inactive final compound. Therefore, for this compound's primary industrial application, isomeric analogs are not viable procurement alternatives.
This compound is a direct precursor to (S)-(+)-methyl alpha-amino-(2-chlorophenyl)acetate, a critical chiral intermediate for Clopidogrel. Industrial processes rely on the resolution of the racemic amino ester, often using L-(+)-tartaric acid, to isolate the desired S-(+)-enantiomer. The use of a high-purity starting material like Methyl 3-(2-chlorophenyl)-2-cyanopropanoate is foundational to the efficiency of these resolution and subsequent cyclization steps, which are designed to produce the final API with high enantiomeric purity.
| Evidence Dimension | Suitability for Chiral Resolution |
| Target Compound Data | Serves as a key intermediate in established, scalable processes for producing the S-(+) enantiomer of its downstream amino ester derivative. |
| Comparator Or Baseline | Use of alternative precursors that may introduce impurities complicating the critical chiral resolution step, or using the wrong isomer (e.g., 4-chlorophenyl) which leads to an entirely different, inactive final product. |
| Quantified Difference | Enables pathways to achieve high enantiomeric purity required for therapeutic efficacy and regulatory approval, versus pathways that would fail resolution or produce an inactive compound. |
| Conditions | Resolution via diastereomeric salt formation with L-(+)-tartaric acid, a common industrial method for this class of compounds. |
For pharmaceutical manufacturing, achieving the correct stereoisomer is a non-negotiable regulatory and efficacy requirement, making this precursor's central role in established synthesis routes a primary procurement driver.
The 2-chloro (ortho) substitution on the phenyl ring is a mandatory structural feature for the antiplatelet activity of Clopidogrel and its active metabolites. Structure-activity relationship studies have established that this specific substitution pattern is essential for binding to the P2Y12 receptor. Using an intermediate with a 3-chloro (meta) or 4-chloro (para) substituent would result in a final molecule that is pharmacologically inactive.
| Evidence Dimension | Biological Activity of Final Product |
| Target Compound Data | Leads to the therapeutically active (S)-Clopidogrel enantiomer. |
| Comparator Or Baseline | Hypothetical use of a para- or meta-chloro substituted precursor, which would lead to an inactive final compound. |
| Quantified Difference | The absolute difference between a globally approved, effective drug and an inactive molecular entity. |
| Conditions | In vitro and in vivo models of ADP-induced platelet aggregation. |
Procuring any isomer other than the ortho-chloro compound is futile for the synthesis of Clopidogrel or its structurally related active analogs, making isomer specificity the most critical purchasing criterion.
As a methyl ester, the compound exhibits favorable solubility and stability in common anhydrous organic solvents (e.g., methanol, acetone, toluene) used in subsequent resolution and reaction steps. This contrasts with the corresponding free carboxylic acid, which would be incompatible with many organometallic or hydride reagents and could form insoluble salts under basic conditions, complicating the process. The ester form prevents unwanted side reactions associated with a free acid group, ensuring a cleaner transformation to the desired downstream intermediate.
| Evidence Dimension | Process Compatibility & Side-Reaction Avoidance |
| Target Compound Data | Highly compatible with anhydrous organic solvents and reaction conditions used in large-scale pharmaceutical synthesis. |
| Comparator Or Baseline | The corresponding free carboxylic acid, which would be deprotonated by bases or certain reagents, consuming expensive materials, forming precipitates, and preventing desired reactions. |
| Quantified Difference | Enables a homogeneous, efficient reaction versus a complex, potentially multi-phasic, or non-reactive system that would lower yield and increase purification costs. |
| Conditions | Anhydrous reaction conditions for resolution, alkylation, or reduction steps common in pharmaceutical process chemistry. |
This form simplifies process design, improves reagent efficiency, and minimizes side reactions, directly impacting manufacturing feasibility, yield, and overall cost-effectiveness.
This compound is the designated material of choice for multi-step syntheses targeting the antiplatelet agent Clopidogrel. Its specific ortho-chloro substitution is essential for the final product's biological activity, and its chemical form is optimized for the established industrial processes involving chiral resolution and cyclization to produce the required S-(+)-enantiomer.
Serves as a well-defined starting point for the synthesis of non-proteinogenic amino acids containing the 2-chlorophenylglycine scaffold. This scaffold is a valuable building block for creating libraries of new chemical entities where steric and electronic tuning via the ortho-chloro group is desired to modulate biological activity or molecular conformation.
Irritant